1-Bromo-2-chloro-4-iodo-3-methylbenzene

Bond Dissociation Energy Reactivity Aryl Halide

Leverage a pre-encoded reactivity gradient (C–I > C–Br > C–Cl) for sequential, site-selective Suzuki-Miyaura couplings. This tri-halogenated scaffold enables programmed construction of unsymmetrical biaryls and terphenyls essential for medicinal chemistry SAR studies and complex API intermediates. High purity (97%) ensures reliable multi-step synthesis without side-product interference.

Molecular Formula C7H5BrClI
Molecular Weight 331.37 g/mol
CAS No. 1000573-57-8
Cat. No. B1531305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-chloro-4-iodo-3-methylbenzene
CAS1000573-57-8
Molecular FormulaC7H5BrClI
Molecular Weight331.37 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1Cl)Br)I
InChIInChI=1S/C7H5BrClI/c1-4-6(10)3-2-5(8)7(4)9/h2-3H,1H3
InChIKeyLTTIZTDAVFVXLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2-chloro-4-iodo-3-methylbenzene (CAS 1000573-57-8): A Tri-Halogenated Benzene Building Block for Sequential Cross-Coupling


1-Bromo-2-chloro-4-iodo-3-methylbenzene (CAS 1000573-57-8) is a tri-halogenated aromatic compound [1]. Its molecular formula is C₇H₅BrClI, with a molecular weight of 331.37 g/mol . The compound is characterized by the presence of three distinct halogen atoms (iodine, bromine, and chlorine) and a methyl group on a single benzene ring . This specific substitution pattern is designed to exploit the established hierarchy of aryl halide reactivity (C–I > C–Br > C–Cl) in palladium-catalyzed cross-coupling reactions, positioning the compound as a strategic intermediate for the site-selective and sequential construction of complex molecular architectures [2].

Why a Simple Aryl Halide Cannot Substitute for 1-Bromo-2-chloro-4-iodo-3-methylbenzene in Multi-Step Syntheses


Generic mono- or di-halogenated benzene derivatives lack the precise, pre-encoded reactivity gradient required for predictable, orthogonal functionalization. In palladium-catalyzed cross-couplings, the inherent reactivity order is generally Ar–I > Ar–Br > Ar–Cl, dictated by bond dissociation energies [1]. 1-Bromo-2-chloro-4-iodo-3-methylbenzene leverages this intrinsic hierarchy within a single molecule [2]. A simpler compound, such as a 1-bromo-4-chlorobenzene, would require harsh, less selective conditions for sequential coupling and cannot offer the same degree of control [3]. Similarly, compounds with only identical halogens demand complex, often substrate-specific, ligand or additive strategies to overcome similar reactivities, complicating process development [4]. Therefore, substituting this specific tri-halogenated scaffold with a less differentiated analog undermines the core synthetic advantage: the ability to conduct clean, stepwise, and site-selective C–C bond formations, which is essential for accessing diverse, polysubstituted targets with high efficiency.

Quantitative Evidence of Differentiation: 1-Bromo-2-chloro-4-iodo-3-methylbenzene vs. Alternatives


Bond Dissociation Energy Hierarchy Predicts and Enforces Site-Selective Reactivity

The intrinsic reactivity of each carbon-halogen bond in 1-bromo-2-chloro-4-iodo-3-methylbenzene is governed by bond dissociation energy (BDE). The established BDE hierarchy is C–I (≈ 65 kcal/mol) < C–Br (≈ 81 kcal/mol) < C–Cl (≈ 96 kcal/mol) [1]. This difference is fundamental to achieving chemoselectivity in cross-coupling reactions without requiring complex catalyst tuning [2].

Bond Dissociation Energy Reactivity Aryl Halide

Established Hierarchy of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling

The oxidative addition step, which is often rate-limiting in cross-couplings, strongly favors Ar–I over Ar–Br and Ar–Cl. The approximate reactivity order for this step is Ar–I > Ar–Br ≈ Ar–OTf > Ar–Cl [1]. This hierarchy allows 1-bromo-2-chloro-4-iodo-3-methylbenzene to be functionalized first at the iodo position, then at the bromo position, with the chloro position remaining largely inert under typical palladium-catalyzed conditions [2].

Suzuki-Miyaura Oxidative Addition Chemoselectivity

Commercial Purity Specifications Ensure Reproducibility in Critical Coupling Steps

The compound is commercially available with defined purity specifications. For example, it is offered at a purity of 97% as a solid . High purity is crucial to prevent side reactions and ensure consistent yields in multi-step syntheses, especially in applications like pharmaceutical intermediate preparation where trace impurities can have a significant impact .

Purity Analytical Chemistry Quality Control

Physicochemical Properties Enable Predictable Handling and Process Scale-Up

Predicted physicochemical properties, such as a high logP (≈ 4.46) and a defined density (2.1 ± 0.1 g/cm³), provide a basis for anticipating the compound's behavior in different reaction media and during work-up procedures . This information is critical for developing robust, scalable synthetic routes.

LogP Density Boiling Point

Validated Application Scenarios for 1-Bromo-2-chloro-4-iodo-3-methylbenzene


Stepwise Synthesis of Highly Functionalized Biaryls and Terphenyls

The core application stems from the predictable, differential reactivity of its halogen atoms. As established, the iodo group undergoes chemoselective Suzuki-Miyaura coupling first, followed by the bromo group, leaving the chloro group available for subsequent transformations or as a functional handle [1]. This enables the programmed synthesis of unsymmetrical biaryls and terphenyls, a process that is far less controlled when using simpler dihaloarenes [2]. This sequential coupling strategy is a powerful tool for constructing the complex carbon frameworks found in advanced materials and active pharmaceutical ingredients (APIs) .

Construction of Complex Molecular Architectures via Orthogonal Cross-Coupling

The unique combination of three halogens with distinct reactivities (C–I > C–Br > C–Cl) allows for orthogonal functionalization strategies [1]. This means that each halogen can be independently targeted in a specific sequence using different catalysts, ligands, or reaction conditions. This level of control is not possible with molecules bearing only one type of reactive halogen, where complex ligand systems are often required to achieve site-selectivity [2]. This makes 1-bromo-2-chloro-4-iodo-3-methylbenzene a versatile core for generating diverse libraries of compounds for medicinal chemistry structure-activity relationship (SAR) studies .

Pharmaceutical Intermediate for Late-Stage Functionalization

Halogenated aromatic compounds are frequently used as key precursors in pharmaceutical synthesis [1]. The tri-halogenated nature of this compound makes it an ideal intermediate for introducing multiple diverse fragments onto an aromatic core in a controlled manner. Its high purity specification (97%) is a critical attribute, ensuring that subsequent multi-step reactions, often costing thousands of dollars in catalysts and starting materials, are not compromised by side-product formation from unknown impurities [2]. This reliability is a key procurement driver for groups working on complex molecule synthesis and scale-up.

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